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Compound of Interest

Compound Name: 3-Chloroalanine

Cat. No.: B1265362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloroalanine, a non-proteinogenic amino acid of interest in various research and

development fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, including experimental protocols and data

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-
Chloroalanine. Both ¹H and ¹³C NMR data have been reported, primarily for the hydrochloride

salt of L-3-Chloroalanine.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-Chloro-L-alanine hydrochloride provides characteristic signals

for the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride[1][2]
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Chemical Shift (ppm) Multiplicity Assignment

~4.1 Triplet α-H

~3.8 Doublet β-H₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about

the carbon skeleton of 3-Chloroalanine.

Table 2: ¹³C NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride[3]

Chemical Shift (ppm) Assignment

~170 C=O (Carboxyl)

~55 Cα

~45 Cβ

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by

experimental conditions.

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of amino acid hydrochlorides is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-L-alanine hydrochloride in

a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration may be adjusted to

ensure adequate signal-to-noise ratio.

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added

for referencing the chemical shifts.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://www.benchchem.com/product/b1265362?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/J8F0dSqKBhq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and, if necessary, two-dimensional NMR experiments.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phased and baseline corrected.

General Workflow for Spectroscopic Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

3-Chloroalanine Sample
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Proposed Fragmentation Pathway of 3-Chloroalanine

[C₃H₆ClNO₂]⁺˙
m/z = 123/125
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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